[4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride
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Overview
Description
[4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride is a synthetic compound known for its unique bicyclic structure. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure features a difluoromethyl group and an oxabicyclohexane ring, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride typically involves multiple steps:
Formation of the Oxabicyclohexane Ring: The initial step often involves the formation of the oxabicyclohexane ring through a cycloaddition reaction. This can be achieved using a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a fluorination reaction. This step may involve the use of reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Amination: The final step involves the introduction of the methanamine group. This can be achieved through a nucleophilic substitution reaction, where an amine is introduced to the intermediate compound.
Hydrochloride Formation: The hydrochloride salt is formed by treating the amine with hydrochloric acid, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition and fluorination steps, ensuring higher yields and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a methyl group.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the methanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or primary amines can be used under mild conditions to introduce various functional groups.
Major Products
Oxidation: Oxidized derivatives of the methanamine group.
Reduction: Reduced forms with a methyl group instead of difluoromethyl.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways and mechanisms.
Medicine
Medically, the compound is being explored for its potential therapeutic applications. Its unique structure may offer advantages in drug design, particularly in targeting specific molecular pathways involved in diseases.
Industry
Industrially, the compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group and the oxabicyclohexane ring play crucial roles in binding to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
[4-(Methyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine: Lacks the difluoromethyl group, resulting in different chemical properties.
[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine: Contains a trifluoromethyl group, which may alter its reactivity and biological activity.
[4-(Chloromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine:
Uniqueness
The presence of the difluoromethyl group in [4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various applications, distinguishing it from its analogs.
Properties
IUPAC Name |
[4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO.ClH/c8-5(9)6-1-7(2-6,3-10)11-4-6;/h5H,1-4,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCSYKRFOGRZEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CN)C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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